Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol
Description
Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols It features a cyclobutane ring substituted with a hydroxyl group and a m-tolyloxy group
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-8-3-2-4-9(7-8)13-11-6-5-10(11)12/h2-4,7,10-12H,5-6H2,1H3/t10-,11-/m1/s1 |
InChI Key |
OMTYQYNEVUJSBM-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)O[C@@H]2CC[C@H]2O |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions of alkenes.
Hydroxylation: Introduction of the hydroxyl group can be achieved through hydroboration-oxidation or other hydroxylation methods.
Tolyloxy Group Introduction: The m-tolyloxy group can be introduced via nucleophilic substitution reactions using appropriate tolyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the tolyloxy group.
Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) can be used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could introduce a new functional group in place of the tolyloxy group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol depends on its specific applications. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol can be compared with other cyclobutanols and tolyloxy-substituted compounds. Similar compounds include:
Cyclobutanol: A simpler compound with only a hydroxyl group on the cyclobutane ring.
Tolylcyclobutanol: Compounds with different positions of the tolyl group on the cyclobutane ring.
Cyclobutanone: The oxidized form of cyclobutanol, featuring a ketone group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the hydroxyl and m-tolyloxy groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
